(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid

Regioselective synthesis Click chemistry MIDA boronate

(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid (CAS 2246776-57-6; molecular formula C₃H₆BN₃O₂; MW 126.91) is a heterocyclic boronic acid building block belonging to the α‑triazolylboronic acid chemotype. The compound features a 1,2,3‑triazole ring with a methyl substituent at N‑1 and the boronic acid (–B(OH)₂) group directly attached to the C‑5 carbon.

Molecular Formula C3H6BN3O2
Molecular Weight 126.91 g/mol
Cat. No. B11775935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid
Molecular FormulaC3H6BN3O2
Molecular Weight126.91 g/mol
Structural Identifiers
SMILESB(C1=CN=NN1C)(O)O
InChIInChI=1S/C3H6BN3O2/c1-7-3(4(8)9)2-5-6-7/h2,8-9H,1H3
InChIKeyNMUKBWAUSMWXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid Matters in Heterocyclic Boronic Acid Procurement


(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid (CAS 2246776-57-6; molecular formula C₃H₆BN₃O₂; MW 126.91) is a heterocyclic boronic acid building block belonging to the α‑triazolylboronic acid chemotype . The compound features a 1,2,3‑triazole ring with a methyl substituent at N‑1 and the boronic acid (–B(OH)₂) group directly attached to the C‑5 carbon . This 5‑yl substitution pattern distinguishes it from the more commonly catalogued 4‑yl regioisomer and dictates a distinct electronic environment at the reactive boronic acid center. The scaffold has been identified as a novel pharmacophore in kinase inhibitor discovery, with selected α‑triazolylboronic acids demonstrating low‑micromolar enzymatic activity against FLT3 and cellular potency in FLT3‑ITD‑driven AML cell lines [1].

Why the 5‑yl Regioisomer of (1‑Methyl‑1H‑1,2,3‑triazol‑5‑yl)boronic acid Cannot Be Substituted with In‑Class Analogs


Within the class of N‑methyl‑1,2,3‑triazole boronic acids, the position of the boronic acid group on the triazole ring (C‑4 versus C‑5) is not a trivial structural nuance—it fundamentally alters electronic character, stability, and reactivity . The C‑5 position is directly adjacent to two annular nitrogen atoms (N‑1 and N‑4), creating a distinct electronic environment that influences both the Lewis acidity of boron and the protodeboronation propensity relative to the C‑4 isomer [1]. The Grob et al. (2011) MIDA boronate study demonstrated that Cu‑catalyzed cycloaddition conditions selectively afford 4‑boronyl triazoles with no detectable 5‑boronyl regioisomer, underscoring that the 5‑yl substitution pattern requires alternative synthetic routes and imparts different handling characteristics [1]. Procurement decisions predicated on assuming functional equivalence between 4‑yl and 5‑yl regioisomers therefore risk compromised reaction yields, unexpected side products, and misleading biological screening results.

Product‑Specific Quantitative Differentiation Evidence for (1‑Methyl‑1H‑1,2,3‑triazol‑5‑yl)boronic acid


Regiochemical Position Determines Synthetic Accessibility: 5‑yl Requires Distinct Routes from 4‑yl

The Cu‑catalyzed azide‑alkyne cycloaddition (CuAAC) route that efficiently produces 4‑boronyl‑1,2,3‑triazole MIDA boronates yields exclusively the 4‑yl regioisomer with zero detectable 5‑yl product [1]. Attempts to generate 5‑boronyl triazoles via thermal cycloaddition of alkynylboronates and azides yield a single regioisomer only under specific non‑polar solvent conditions . This means procurement of the authentic 5‑yl regioisomer requires distinct synthetic strategies, and substitution with the more readily available 4‑yl isomer will produce a structurally different compound with divergent reactivity.

Regioselective synthesis Click chemistry MIDA boronate

Computational Physicochemical Profile: TPSA and LogP Differentiate the 5‑yl from Common Boronic Acid Benchmarks

The target compound has a computed topological polar surface area (TPSA) of 71.17 Ų and a calculated LogP of –2.5051 . These values place it in a physicochemical space distinct from phenylboronic acid (TPSA = 40.46 Ų; LogP ≈ 1.0) and the unsubstituted 1H‑1,2,3‑triazole‑4‑boronic acid (MW 112.88, predicted pKa 6.22 ± 0.53) [1]. The higher TPSA of the target compound reflects the additional hydrogen‑bonding capacity conferred by the triazole ring nitrogens plus the boronic acid, while the strongly negative LogP indicates substantially greater aqueous solubility than typical arylboronic acids—a critical consideration for aqueous Suzuki coupling protocols and biological assay design.

Physicochemical properties Drug‑likeness Permeability

Class‑Level Kinase Inhibition: α‑Triazolylboronic Acid Chemotype Validated Against FLT3 with Micromolar Potency

A library of structurally heterogeneous α‑triazolylboronic acids was screened against recombinant FLT3 kinase, with the most potent compound (4t, bearing a benzylamido side chain at the triazole 4‑position) achieving an enzymatic IC₅₀ of 3.2 μM [1]. The same study demonstrated that control analogs lacking the boronic acid group are completely inactive, confirming that the boron center is essential for target engagement [1]. In cellular assays on FLT3‑ITD‑driven MV‑4‑11 and MOLM‑14 lines, compound 4g (meta‑chloro substituent) achieved IC₅₀ values of 2.7 μM and 0.68 μM, respectively, with selectivity over FLT3‑wild type HL60 control cells [1]. While this evidence is derived from 4‑substituted α‑triazolylboronic acids rather than the 5‑yl unsubstituted scaffold directly, it establishes the class‑level viability of the α‑triazolylboronic acid pharmacophore.

Kinase inhibition FLT3 Acute myeloid leukemia

BRD4 Bromodomain Binding: Triazol‑5‑yl Motif Embedded in Sub‑5 nM Inhibitor Scaffold

A Bristol‑Myers Squibb patent (US10683290) discloses a compound incorporating the 1‑methyl‑1H‑1,2,3‑triazol‑5‑yl substructure that exhibits an IC₅₀ of <5 nM against the bromodomain‑containing protein 4 (BRD4) [1]. The triazol‑5‑yl moiety serves as a critical linker connecting the BRD4‑binding pharmacophore elements. This sub‑5 nM potency—achieved in a target class where the triazole ring orientation directly influences acetyl‑lysine mimicry—suggests the 5‑yl connectivity provides a productive vector for inhibitor design that may differ from the 4‑yl geometry.

BRD4 Bromodomain inhibition Epigenetics

Commercially Offered Purity Grade: ≥98% Enables Direct Use in Coupling Without Pre‑purification

The compound is commercially available at ≥98% purity (HPLC) from multiple suppliers, with some listings at 95% minimum . This compares favorably to the 4‑yl isomer (1‑Methyl‑1H‑1,2,3‑triazole‑4‑boronic acid), which is commonly offered at 95% purity [1]. For palladium‑catalyzed cross‑coupling reactions, boronic acid purity directly impacts catalyst loading requirements and product yield reproducibility; a ≥98% purity specification reduces the need for pre‑coupling recrystallization or trituration.

Chemical purity Procurement specification Suzuki coupling

Highest‑Value Application Scenarios for (1‑Methyl‑1H‑1,2,3‑triazol‑5‑yl)boronic acid Based on Differentiated Evidence


Kinase Inhibitor Library Design Using the α‑Triazolylboronic Acid Pharmacophore

Medicinal chemistry groups pursuing FLT3‑targeted or other kinase inhibitor programs can employ this compound as the unsubstituted core scaffold for parallel SAR exploration. The FLT3 screening data from Zardi et al. (2024) validates that α‑triazolylboronic acids are a productive chemotype, with compound 4t achieving an enzymatic IC₅₀ of 3.2 μM and cellular potencies reaching sub‑micromolar levels (compound 4g: IC₅₀ = 0.68 μM in MOLM‑14 cells) [1]. Starting from the 5‑yl scaffold, researchers can diversify at the C‑4 position to explore substituent effects on kinase selectivity and cellular potency, while the boronic acid at C‑5 remains available for further functionalization or as a pharmacophoric element.

BRD4 Bromodomain‑Targeted Probe and Degrader Synthesis

The demonstrated sub‑5 nM BRD4 potency of a congener incorporating the 1‑methyl‑1H‑1,2,3‑triazol‑5‑yl linker motif (US10683290, Example 16) supports the use of this boronic acid as a key intermediate in the synthesis of BRD4 bromodomain probes and PROTAC degrader molecules [1]. The 5‑yl connectivity provides a specific exit vector geometry that may be essential for productive engagement of the acetyl‑lysine binding pocket. Researchers should verify correct regioisomeric identity (5‑yl vs. 4‑yl) by ¹H NMR prior to use, as the 4‑yl isomer would project attached groups along a different trajectory incompatible with the reported binding mode.

Suzuki–Miyaura Cross‑Coupling Reactions Requiring High Boronic Acid Purity

For palladium‑catalyzed Suzuki–Miyaura couplings where the boronic acid is the limiting reagent and product purity is critical (e.g., late‑stage functionalization of advanced pharmaceutical intermediates), the ≥98% purity grade available for this compound reduces catalyst poisoning and minimizes chromatographic purification burden [1]. The strongly negative LogP (–2.5051) indicates high aqueous solubility, enabling aqueous or mixed aqueous‑organic solvent systems that are increasingly preferred for green chemistry applications . Note that the compound's protodeboronation sensitivity—characteristic of heterocyclic boronic acids with boron adjacent to ring heteroatoms—may necessitate anhydrous storage at 2–8 °C and careful control of reaction temperature .

Click Chemistry‑Derived Triazole Library Synthesis Requiring Authentic 5‑yl Regioisomer

Synthetic groups building 1,4,5‑trisubstituted triazole libraries via sequential cycloaddition–Suzuki coupling strategies may require the authentic 5‑yl boronic acid as a starting material or intermediate. The Grob et al. (2011) study demonstrated that CuAAC conditions selectively yield 4‑boronyl triazoles exclusively, meaning that any synthetic route targeting 5‑functionalized triazoles must begin with or proceed through a 5‑yl boronic acid building block [1]. Procurement of the verified 5‑yl regioisomer is therefore non‑optional for these synthetic sequences, as attempted substitution with the 4‑yl isomer will produce the wrong connectivity in the final product.

Quote Request

Request a Quote for (1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.